(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c28-21-18(11-15-1-6-19-20(12-15)32-14-31-19)23-22(33)26(21)13-24-7-9-25(10-8-24)16-2-4-17(5-3-16)27(29)30/h1-6,11-12H,7-10,13-14H2,(H,23,33)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNIFTLTXKLIHL-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the nitrophenyl piperazine group. The final step involves the formation of the sulfanylidene imidazolidinone core under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various tumor cell lines including Huh7 D12, Caco2, and MDA-MB 231 cells. These compounds act as inhibitors of DYRK1A, an enzyme implicated in cancer progression and neurological disorders .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Similar thiazolidinone derivatives have been tested for their antibacterial and antifungal activities, demonstrating effectiveness against various strains at micromolar concentrations . This suggests potential applications in developing new antimicrobial therapies.
Research Case Studies
Several studies have documented the efficacy of related compounds:
- DYRK1A Inhibition : A study identified new 5-arylidene derivatives as potent DYRK1A inhibitors with IC50 values in the nanomolar range, suggesting that modifications to the benzodioxole moiety enhance biological activity .
- Antimicrobial Screening : Compounds structurally related to this imidazolidinone were screened against various microbial strains, revealing broad-spectrum activity that could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one ()
- Structural Differences: Replaces the benzodioxolyl group with a 3-nitrophenyl substituent and uses a thiazol-4-one core instead of sulfanylideneimidazolidinone.
- The thiazol-4-one core lacks the hydrogen-bonding thione group present in the target molecule, which could diminish interactions with catalytic cysteine residues in enzymes .
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one ()
- Structural Differences : Features a 4-methoxybenzylidene group and a piperidine ring instead of the nitro-substituted piperazine.
- Functional Implications: The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration.
(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione ()
- Structural Differences : Incorporates a thiazolidine-2,4-dione core and a 4-methylpiperazine substituent.
- Functional Implications: The thiazolidinedione moiety is associated with peroxisome proliferator-activated receptor (PPAR) modulation, suggesting divergent therapeutic applications compared to the target compound’s imidazolidinone core. The ethyl group at position 3 may reduce metabolic degradation .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one ()
- Structural Differences: Retains the benzodioxolyl-piperazine motif but replaces the imidazolidinone with a propenone chain.
- However, this reactivity may also confer higher toxicity compared to the target compound’s stable thiohydantoin core .
Data Table: Key Attributes of Target Compound and Analogs
*Estimated based on structural similarity.
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound may enhance binding to receptors requiring charge-transfer interactions, whereas methoxy or methyl groups in analogs improve lipophilicity .
- Core Structure Flexibility: The rigid sulfanylideneimidazolidinone core likely provides better target selectivity compared to flexible propenone chains or thiazolidinediones .
- Piperazine vs. Piperidine : Piperazine derivatives (as in the target compound) offer greater synthetic versatility for introducing substituents, optimizing pharmacokinetic profiles .
Biological Activity
The compound known as (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule with potential pharmacological applications. It belongs to the class of imidazolidinones and exhibits interesting biological activities that warrant detailed investigation.
- Chemical Formula : C19H15N3O4S
- Molecular Weight : 353.39 g/mol
- CAS Number : 591729-90-7
- Structure : The compound features a complex structure with a benzodioxole moiety and a piperazine group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases.
Antitumor Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For example:
- A study evaluated a series of thiazolidinone derivatives, revealing that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as antitumor agents .
Enzyme Inhibition
This compound has been tested for its ability to inhibit various enzymes:
- Protein Kinases : It has shown promise in inhibiting protein kinases such as DYRK1A and GSK3α/β, which are implicated in cancer progression .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is potential for neuropharmacological activity:
- Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly GABAergic pathways . This suggests that the compound may have applications in treating neurological disorders.
Case Studies
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process, starting with condensation of the benzodioxolylmethylidene moiety with the sulfanylideneimidazolidinone core, followed by functionalization of the piperazine ring. Key steps include:
- Core Formation : Use a 1,3-dipolar cycloaddition or nucleophilic substitution to assemble the imidazolidinone ring.
- Piperazine Functionalization : Introduce the 4-nitrophenyl group via SN2 alkylation or Buchwald–Hartwig coupling .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for cyclization), and catalysts (e.g., Pd(OAc)₂ for coupling reactions). Bayesian optimization algorithms can systematically explore parameter spaces (e.g., solvent ratios, reagent equivalents) to maximize yield .
Q. What spectroscopic techniques are used to confirm the structure, and what key spectral data should researchers expect?
Methodological Answer:
- 1H/13C NMR : Look for characteristic shifts:
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration at the methylidene bond) and hydrogen-bonding motifs (e.g., S(6) ring motifs in thiazolidinones) .
- LC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~500 g/mol) and fragmentation patterns confirming substituents .
Q. How can researchers assess the purity and stability under various conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify impurities (>95% purity threshold).
- Accelerated Stability Studies :
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield and purity?
Methodological Answer: Bayesian optimization uses probabilistic models to predict optimal reaction parameters with minimal experiments. For example:
- Variables : Catalyst loading (0.5–5 mol%), solvent (THF vs. DCM), temperature (25–120°C).
- Output : Maximize yield while minimizing byproducts.
- Case Study : A study on oxazolidinone derivatives achieved a 24.8% yield improvement by iteratively testing 15 conditions instead of 50+ trial-and-error runs .
Q. How to resolve contradictions in spectral data between experimental and computational predictions?
Methodological Answer:
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra. Discrepancies in chemical shifts often arise from solvent effects or crystal packing, which can be modeled using PCM (Polarizable Continuum Model) .
- X-ray Validation : Resolve ambiguities in tautomeric forms (e.g., sulfanylidene vs. thione) via crystallographic data .
Q. What computational methods are used to predict biological activity and interaction mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., sigma-2 receptors) with the piperazine moiety acting as a pharmacophore. Validate with free energy calculations (MM-GBSA) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .
Q. What strategies address solubility issues in biological assays?
Methodological Answer:
Q. How to design SAR studies focusing on specific substituents?
Methodological Answer:
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Piperazine Modifications : Compare 4-nitrophenyl vs. 4-methoxyphenyl derivatives to assess electron-withdrawing/donating effects on receptor affinity.
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Benzodioxolyl Alternatives : Replace with 5-chlorothiophen-2-yl to evaluate steric vs. electronic contributions .
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Data Table :
Substituent IC₅₀ (µM) LogP 4-Nitrophenyl (Parent) 0.45 3.2 4-Methoxyphenyl 1.8 2.7 5-Chlorothiophen-2-yl 0.92 3.5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
